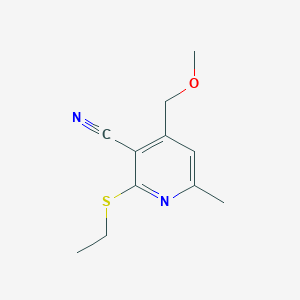

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N2OS/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h5H,4,7H2,1-3H3 |

InChI Key |

VVMGMPVFVKKWPE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=CC(=C1C#N)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents through various organic reactions such as alkylation, sulfonation, and cyanation. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and cyano groups can play crucial roles in binding to the target sites, while the methoxymethyl and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents at key positions:

*Pyrimidine derivatives differ in core structure but share functional group similarities.

Lipophilicity and Solubility

Key Research Findings

Substituent Impact on Bioactivity :

Biological Activity

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Chemical Formula : C11H14N2OS

- Molecular Weight : 226.31 g/mol

- CAS Number : [Not provided in the search results]

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Ethylsulfanyl Pyridine Derivative | MRSA | 62.5 |

| 2-Ethylsulfanyl Pyridine Derivative | E. coli | 78.12 |

Cytotoxicity and Anticancer Activity

The compound has shown promise in preliminary studies regarding its cytotoxic effects on cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, demonstrating inhibition of cell proliferation with IC50 values indicating moderate potency.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, although further mechanistic studies are needed to elucidate the specific pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

- Interference with DNA Synthesis : Some derivatives have been reported to disrupt DNA replication, further inhibiting cancer cell growth.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various pyridine derivatives highlighted the effectiveness of ethylsulfanyl substitutions in enhancing antimicrobial activity against resistant strains. The results indicated a significant reduction in bacterial load when treated with the compound. -

Anticancer Potential :

In vitro studies on HeLa and A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further investigations into signaling pathways revealed activation of caspase-dependent apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a pyridine-thiol precursor with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization includes monitoring via TLC/HPLC and adjusting solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometry. NMR (¹H/¹³C) and mass spectrometry are critical for confirming intermediates and final product purity .

Q. How is the molecular structure of this compound confirmed, and what techniques are used for crystallographic characterization?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a, b, c, β) and hydrogen-bonding interactions (C–H···N) can resolve stereochemistry. Data collection via diffractometers (e.g., APEX2) and refinement using SHELXL/PLATON ensure accuracy. Powder XRD and FT-IR complement SC-XRD for bulk phase identification .

Q. What spectroscopic methods are employed to assess purity and functional group integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to ethylsulfanyl (δ ~2.5–3.0 ppm for S–CH₂), methoxymethyl (δ ~3.3–3.5 ppm for O–CH₃), and pyridine protons (δ ~6.5–8.5 ppm).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 253.1084 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and Mulliken charge distribution analysis elucidate interactions with biological targets. Comparative studies with analogs (e.g., methoxy vs. ethoxy substituents) reveal structure-activity relationships .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature).

- Structural Analog Comparison : Test derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate pharmacophore contributions.

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., antifungal vs. antiarrhythmic activity) to identify confounding variables (e.g., cell line specificity) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and solubility?

- Methodology : SC-XRD reveals C–H···N hydrogen bonds and van der Waals interactions that stabilize crystal lattices. Solubility profiles (in DMSO, ethanol, or water) correlate with logP values calculated via HPLC retention times. Molecular dynamics simulations (e.g., GROMACS) model solvation effects .

Q. What catalytic systems enhance the compound’s synthetic scalability while minimizing byproducts?

- Methodology :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to improve alkylation efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) and energy consumption.

- Green Chemistry : Substitute DMF with ionic liquids or PEG-400 to reduce toxicity .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products (e.g., hydrolysis of nitrile to amide).

- Kinetic Modeling : Calculate shelf life using Arrhenius equations .

Q. What statistical approaches validate reproducibility in spectroscopic and crystallographic data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.